molecular formula C14H8FNO3 B6376711 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% CAS No. 1261953-89-2

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95%

Cat. No. B6376711
CAS RN: 1261953-89-2
M. Wt: 257.22 g/mol
InChI Key: YWUFRQCJIPCJIL-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% (5-FC3CN) is an organic compound commonly used in scientific research. It is a versatile and widely used reagent for many applications, including organic synthesis, spectroscopy, and chromatography. 5-FC3CN is also used as a fluorescent dye in various biological applications.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% is widely used in scientific research for a variety of applications. It is used as a fluorescent dye in various biological applications, such as in fluorescence microscopy and flow cytometry. It is also used in organic synthesis and spectroscopy. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% is used as a reagent in chromatography, particularly in high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% is not fully understood. However, it is known that the compound binds to proteins and other macromolecules, leading to changes in their structure and function. This binding is thought to be mediated by electrostatic interactions and hydrogen bonding. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% is known to interact with DNA, RNA, and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% are not well understood. However, it is known that the compound can interact with DNA, RNA, and other biomolecules, leading to changes in their structure and function. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% has been shown to bind to proteins and other macromolecules, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% has several advantages for lab experiments. It is a cost-effective reagent with a high purity product. Additionally, it is a versatile compound with a wide range of applications in various scientific fields. However, there are also some limitations to using 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% in lab experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% is not fully understood, making it difficult to predict the effects of the compound on biological systems.

Future Directions

There are several potential future directions for research on 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95%. First, further research is needed to better understand the mechanism of action of the compound. Additionally, further research is needed to explore the effects of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% on various biological systems, such as cells and organisms. Additionally, research is needed to explore the potential applications of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% in various scientific fields, such as organic synthesis, spectroscopy, and chromatography. Finally, research is needed to explore the potential uses of 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% as a fluorescent dye in various biological applications.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-carboxy-3-fluorophenol with cyanuric chloride in an aqueous medium. This reaction produces 5-cyano-3-fluorophenol, which is then reacted with sodium nitrite in an aqueous medium to produce 5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol, 95%. This method is cost-effective and yields a high purity product.

properties

IUPAC Name

4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-6-9(1-2-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUFRQCJIPCJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684871
Record name 3'-Cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxy-3-fluorophenyl)-3-cyanophenol

CAS RN

1261953-89-2
Record name 3'-Cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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